3-Methoxy-4-(propan-2-yl)aniline
Description
3-Methoxy-4-(propan-2-yl)aniline: is an organic compound with the molecular formula C10H15NO. It is also known by its IUPAC name, 4-isopropyl-3-methoxyaniline. This compound is characterized by the presence of a methoxy group (-OCH3) and an isopropyl group (-CH(CH3)2) attached to an aniline ring. It is a derivative of aniline, which is a primary aromatic amine.
Properties
IUPAC Name |
3-methoxy-4-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCGABNYJQPRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 3-methoxyaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Methoxyaniline
Reagent: Isopropyl bromide or isopropyl chloride
Catalyst: A base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 3-Methoxy-4-(propan-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of methoxy and isopropyl substituents on the activity of aniline derivatives. It is also used in the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties. Derivatives of this compound are explored for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymer additives.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(propan-2-yl)aniline depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron-donating interactions, while the isopropyl group can influence the compound’s hydrophobicity and steric properties.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
3-Methoxyaniline: Lacks the isopropyl group, making it less hydrophobic.
4-Isopropylaniline: Lacks the methoxy group, affecting its electron-donating properties.
3-Methoxy-4-methylaniline: Contains a methyl group instead of an isopropyl group, influencing its steric and electronic properties.
Uniqueness: 3-Methoxy-4-(propan-2-yl)aniline is unique due to the combination of methoxy and isopropyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Biological Activity
3-Methoxy-4-(propan-2-yl)aniline, also known as a derivative of aniline, has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and potential therapeutic applications based on recent findings.
This compound is synthesized through the alkylation of 3-methoxyaniline with isopropyl halides under basic conditions. The general reaction can be summarized as follows:
- Starting Material : 3-Methoxyaniline
- Reagent : Isopropyl bromide or chloride
- Catalyst : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature : 80-100°C for several hours
This synthesis pathway allows for the production of the compound in a controlled manner, ensuring high purity and yield.
Interaction with Enzymes
This compound interacts significantly with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in biological systems. This interaction suggests that the compound may influence drug metabolism and efficacy.
Cellular Effects
The compound has been shown to affect several cellular processes, including:
- Cell Signaling Pathways : It modulates pathways associated with oxidative stress, indicating potential antioxidant properties.
- Gene Expression : It can alter the activity of transcription factors, impacting gene regulation.
Antimicrobial and Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial and anti-inflammatory activities. These effects are likely mediated through interactions with specific biological targets, such as enzymes or receptors involved in inflammatory responses .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been observed to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of death receptor expression. In xenograft models, treatment with this compound derivatives led to significant tumor growth inhibition .
Case Studies and Research Findings
- Anticancer Efficacy :
-
Antimicrobial Activity :
- Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve interference with bacterial enzyme activity or cell wall synthesis.
Summary Table of Biological Activities
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Enzyme inhibition |
| Anti-inflammatory | Reduction in inflammatory markers | Modulation of cytokine production |
| Anticancer | Induction of apoptosis in cancer cells | Activation of caspases and death receptors |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
